4-Bromohepta-1,6-diene
Overview
Description
Synthesis Analysis
The synthesis of 1,6-dienes, such as 4-Bromohepta-1,6-diene, can involve various methods. One such method involves the use of amorpha-4,11-diene synthase (ADS), a key enzyme in the artemisinin synthesis pathway . Another method involves the use of cross-coupling reactions using various metals such as nickel, palladium, ruthenium, cobalt, cobalt/zinc, manganese, zirconium, or iron .Molecular Structure Analysis
The molecular structure of this compound can be represented by the molecular formula C7H11B. The molecular weight of this compound is 175.07 g/mol.Chemical Reactions Analysis
The chemical reactions involving 1,6-dienes like this compound can be complex. For instance, electrophilic additions to conjugated dienes can result in the formation of 1,2- and 1,4-addition products . The stability of the carbocation intermediate plays a crucial role in these reactions .Scientific Research Applications
Catalytic Cyclisations : 4-Bromohepta-1,6-diene is utilized in catalytic cyclisations, where it can be converted into a mixture of cyclopentane and cyclohexene derivatives. The selectivity for five- or six-membered rings is influenced by the type of catalyst used, such as Wilkinson's catalyst or palladium catalysts, with certain conditions favoring specific outcomes. These reactions form part of a broader study of catalytic processes in organic synthesis (Grigg, Stevenson, & Worakun, 1988).
Versatile Intermediate in Synthesis : The compound serves as a versatile intermediate for synthesizing various functionalized polyenic compounds. It can be transformed into different organic structures, demonstrating its utility in creating diverse molecular architectures (Soullez, Plé, Duhamel, & Duhamel, 1995).
Synthesis of Polyenes : this compound is used in the synthesis of symmetrical polyenes. Allylzinc bromide reacts with various substrates to yield different polyenes, which are further oxidized to form epoxides. This research highlights its role in the formation of complex organic molecules (Frangin & Montigny, 2005).
Formation of Conjugated Dienes : In the presence of rhodium and palladium catalysts, this compound undergoes cyclisation to give conjugated mono- and bis-exocyclic dienes. This process is a critical part of synthesizing cyclic and acyclic dienes, which have various applications in organic synthesis (Grigg, Stevenson, & Worakun, 1984).
Palladium-Catalyzed Bicyclization : This compound is also involved in palladium-catalyzed bicyclization reactions, leading to the formation of vinylcyclopropane derivatives and other complex organic structures. These reactions are significant in developing new synthetic methods for complex organic molecules (Steinig & de Meijere, 1999).
Mechanism of Action
Safety and Hazards
The safety data sheet for similar compounds suggests that they can be highly flammable liquids and vapors . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It’s also recommended to keep the container tightly closed and to take precautionary measures against static discharge .
Future Directions
Properties
IUPAC Name |
4-bromohepta-1,6-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-3-5-7(8)6-4-2/h3-4,7H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATMXJZVRMAEML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507742 | |
Record name | 4-Bromohepta-1,6-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58794-16-4 | |
Record name | 4-Bromohepta-1,6-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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